molecular formula C11H12O5 B8068245 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid

2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid

Cat. No.: B8068245
M. Wt: 224.21 g/mol
InChI Key: NVIPBWAPQKBQPY-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylphenol and methyl chloroformate.

    Esterification: 3-methylphenol is reacted with methyl chloroformate in the presence of a base such as pyridine to form 4-(methoxycarbonyl)-3-methylphenol.

    Etherification: The intermediate 4-(methoxycarbonyl)-3-methylphenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Key considerations include:

    Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions such as temperature, solvent choice, and reaction time.

    Purification: Techniques such as recrystallization or chromatography may be employed to purify the final product.

    Safety and Environmental Concerns: Proper handling of reagents and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(4-(Carboxy)-3-methylphenoxy)acetic acid.

    Reduction: 2-(4-(Hydroxymethyl)-3-methylphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering biochemical pathways. The methoxycarbonyl group can act as a prodrug moiety, which is metabolized in vivo to release the active drug.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Carboxy-3-methylphenoxy)acetic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.

    2-(4-Hydroxymethyl-3-methylphenoxy)acetic acid: Similar structure but with a hydroxymethyl group instead of a methoxycarbonyl group.

Uniqueness

2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. This functional group can be modified to tailor the compound’s properties for specific applications.

Properties

IUPAC Name

2-(4-methoxycarbonyl-3-methylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7-5-8(16-6-10(12)13)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPBWAPQKBQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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